ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
Description
Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate is a synthetic organic compound featuring a pyrazole core substituted with a 2,4,6-trichlorophenyl group at the 1-position and a 4-fluorophenyl moiety at the 3-position of the propanoate ester chain.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2-[2-(2,4,6-trichlorophenyl)pyrazol-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3FN2O2/c1-2-28-20(27)15(9-12-3-5-14(24)6-4-12)18-7-8-25-26(18)19-16(22)10-13(21)11-17(19)23/h3-8,10-11,15H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIGFYDHUOWPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)C2=CC=NN2C3=C(C=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133878 | |
| Record name | Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400074-57-9 | |
| Record name | Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400074-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a propanoate ester linked to a pyrazole ring substituted with a 4-fluorophenyl group and a 2,4,6-trichlorophenyl moiety. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds with similar structures showed effective cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The presence of halogen substituents (like fluorine and chlorine) is often associated with enhanced biological activity due to increased lipophilicity and improved interactions with biological targets .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research has shown that derivatives of the compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored as well:
- Inflammation Models : In experimental models of inflammation, similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine levels and inhibit inflammatory pathways .
Study on Anticancer Activity
A study published in Molecular Pharmacology investigated the effects of pyrazole derivatives on cancer cells. It was found that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics in specific cancer cell lines, indicating potent anticancer activity .
Antimicrobial Efficacy Study
Another research focused on the antimicrobial efficacy of halogenated pyrazole derivatives. The study reported that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism | Target Cells/Organisms | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Induction of apoptosis | HT29, Jurkat cells | < 10 µM |
| Antimicrobial | Disruption of cell wall | Staphylococcus aureus, E. coli | 32 µg/mL |
| Anti-inflammatory | Cytokine modulation | Inflammatory models | N/A |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate may exhibit significant anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Properties
The compound’s structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound could be developed as a novel antimicrobial agent .
Herbicidal Activity
This compound may possess herbicidal properties due to its structural features. Research on related pyrazole derivatives has shown effectiveness against various weeds and pests. The presence of halogen substituents can enhance the herbicidal efficacy by increasing the compound's stability and bioavailability in agricultural environments .
Pesticidal Properties
The compound's potential as a pesticide is supported by studies indicating that structurally similar compounds can act effectively against agricultural pests. Given the increasing demand for sustainable agricultural practices, such compounds are being explored as alternatives to traditional pesticides .
Research Findings and Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | MDPI Study (2024) | Similar pyrazole derivatives showed apoptosis induction in cancer cells. |
| Antimicrobial Properties | Chemical Book (2018) | Compounds with similar structures exhibited significant antimicrobial activity. |
| Herbicidal Activity | Sysmex Report (2020) | Related compounds demonstrated effective weed control in field trials. |
| Pesticidal Properties | PubChem Database (2024) | Evidence suggests efficacy against specific agricultural pests. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, focusing on structural features, synthesis, and inferred properties:
*Estimated based on analogous structures.
Key Comparative Insights:
Substituent Effects on Bioactivity and Solubility: The target compound’s ester group likely increases lipophilicity compared to the amine-containing analog in , which may favor membrane permeability but reduce aqueous solubility .
Synthetic Efficiency :
- demonstrates that trichlorophenyl-containing heterocycles can achieve high yields (95%) under reflux with HCl catalysis, suggesting similar conditions might optimize the target compound’s synthesis .
Structural Stability :
- The low R factor (0.031) in highlights the precision of X-ray diffraction for trichlorophenyl-pyrazole derivatives, implying that the target compound’s structure could be resolved with similar accuracy using SHELX software .
Halogenation Patterns :
- Compared to the 2-chloro-6-fluorophenyl variant in , the target’s 4-fluorophenyl group may reduce steric hindrance, favoring interactions with planar biological targets (e.g., enzyme active sites) .
Q & A
Q. How can stability under varying pH and temperature conditions be systematically studied?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
